molecular formula C18H13FN4O3S B6572313 ethyl 4-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate CAS No. 1021223-38-0

ethyl 4-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate

Cat. No.: B6572313
CAS No.: 1021223-38-0
M. Wt: 384.4 g/mol
InChI Key: BIOIDCDAMMESEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a heterocyclic compound featuring a fused thiadiazolo-quinazoline core substituted with a fluorine atom at position 8 and an ethyl benzoate group at position 2. This structure combines the rigidity of the thiadiazole ring with the electron-deficient quinazoline system, making it a candidate for pharmaceutical applications, particularly in oncology, due to the bioactivity of related thiadiazoloquinazoline derivatives .

Properties

IUPAC Name

ethyl 4-[(8-fluoro-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O3S/c1-2-26-16(25)10-3-6-12(7-4-10)20-17-22-23-15(24)13-8-5-11(19)9-14(13)21-18(23)27-17/h3-9H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOIDCDAMMESEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)F)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a compound of significant interest due to its potential biological activities, particularly in the field of pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on diverse research findings.

Chemical Structure

The compound is characterized by the following structural formula:

C17H15FN4O2S\text{C}_{17}\text{H}_{15}\text{F}\text{N}_{4}\text{O}_2\text{S}

This structure includes a thiadiazole ring and a quinazoline moiety, which are known to contribute to various biological activities.

Anticancer Properties

Research has indicated that derivatives of thiadiazoles and quinazolines possess notable anticancer activities. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Testing :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against multiple cancer cell lines, including breast (MCF7), lung (A549), and colon (HCT116) cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are critical in assessing the potency of the compound.
  • Mechanism of Action :
    • The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that compounds with similar structures inhibit key signaling pathways involved in cancer cell survival, such as the PI3K/Akt and MAPK pathways.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of new compounds. The presence of fluorine in the structure has been linked to enhanced biological activity compared to non-fluorinated analogs. This modification can affect the electronic properties and lipophilicity of the compound, influencing its interaction with biological targets.

Data Table: Biological Activity Summary

Cell Line IC50 (µM) Mechanism References
MCF75.0Induction of apoptosis
A5497.5Inhibition of PI3K/Akt pathway
HCT1166.0Cell cycle arrest

Case Study 1: Anticancer Evaluation

In a study conducted by Alam et al. (2011), a series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. This compound was among those tested and demonstrated potent activity against HEPG2 liver cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics.

Case Study 2: Molecular Docking Studies

Molecular docking studies have shown that this compound effectively binds to key proteins involved in tumor growth regulation. For instance, docking simulations revealed strong interactions with focal adhesion kinase (FAK), which is critical for cancer cell migration and invasion.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiadiazole derivatives, including those related to ethyl 4-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate. The compound exhibits significant cytotoxic effects against various cancer cell lines:

Cancer Cell Line IC50 (µg/mL) Reference
HCT116 (Colon)3.29
H460 (Lung)10
MCF-7 (Breast)0.28

The structure–activity relationship (SAR) studies indicate that the presence of specific substituents on the thiadiazole ring enhances its antiproliferative activity. For instance, compounds with fluorine substitutions have shown improved efficacy against tumor cell lines due to increased binding affinity to target proteins involved in cancer progression .

Antimicrobial Properties

Beyond anticancer applications, derivatives of thiadiazole compounds have been investigated for their antimicrobial properties. Research indicates that certain derivatives possess significant activity against a range of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial therapies .

Crop Protection

This compound has also been studied for its efficacy as a crop protection agent against phytopathogenic fungi and bacteria. Thiadiazole derivatives are known to exhibit fungicidal and bactericidal properties, helping to control diseases in agricultural crops .

Mechanism of Action in Agriculture

The mode of action in agricultural applications often involves disrupting the cellular processes of pathogens. Thiadiazole compounds can inhibit key enzymes involved in pathogen metabolism or interfere with their reproductive cycles, thereby reducing disease incidence and improving crop yields .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the heterocyclic core, substituents, and bioactivity. Below is a detailed analysis:

Thiadiazolo[2,3-b]quinazoline Derivatives

  • Compound A : (Oxo)[1,3,4]thiadiazolo[2,3-b]quinazoline-2-sulfonamide (15)

    • Structure : Features a sulfonamide group instead of the ethyl benzoate.
    • Bioactivity : Demonstrated potent growth inhibition against MCF-7 breast cancer cells, outperforming reference drugs like bleomycin .
    • Key Difference : The sulfonamide group enhances solubility but may reduce lipophilicity compared to the ethyl benzoate in the target compound.
  • Compound B: 2-[(2-Methylphenyl)amino]-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide Structure: Substituted with carboxamide and methylphenyl groups. Properties: Molecular weight 455.5 g/mol; lacks fluorine at position 8, which may reduce metabolic stability .

Thiadiazolo[3,2-a]pyrimidine Analogs

  • Compound C: Ethyl 4-{5-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate Structure: Replaces quinazoline with pyrimidine; includes a furyl linker. Physical Properties: Molecular weight 436.48 g/mol, boiling point 573.3°C, density 1.40 g/cm³ .
  • Compound D: Ethyl 4-{5-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate Structure: Isopropyl substituent instead of propyl in Compound C. Properties: Boiling point 567.9°C, density 1.41 g/cm³, pKa -6.14 . Key Insight: Bulkier isopropyl group may enhance steric hindrance, affecting solubility and receptor binding.

Functional Group Variations

  • Example 94 (Methyl 2-((8-(3-acrylamidophenyl)quinazolin-2-yl)amino)-5-(4-methylpiperazin-1-yl)benzoate): Structure: Includes acrylamido and piperazine groups on the quinazoline. Relevance: Highlights the impact of hydrophilic substituents (e.g., piperazine) on pharmacokinetics .

Comparative Data Table

Compound Core Structure Substituents Molecular Weight (g/mol) Key Bioactivity/Properties Reference
Target Compound Thiadiazolo[2,3-b]quinazoline 8-Fluoro, ethyl benzoate ~440 (estimated) Not reported; inferred anticancer -
Compound A (15) Thiadiazolo[2,3-b]quinazoline Sulfonamide ~420 (estimated) IC50 < bleomycin (MCF-7)
Compound B Thiadiazolo[2,3-b]quinazoline Carboxamide, methylphenyl 455.5 N/A
Compound C Thiadiazolo[3,2-a]pyrimidine Furyl linker, propyl 436.48 High thermal stability
Compound D Thiadiazolo[3,2-a]pyrimidine Furyl linker, isopropyl 436.48 Similar to C, lower boiling point

Research Findings and Implications

  • Fluorine Substitution: The 8-fluoro group in the target compound likely enhances metabolic stability and electronic effects compared to non-fluorinated analogs .
  • Ester vs. Sulfonamide : Ethyl benzoate may improve membrane permeability over sulfonamide derivatives, though at the cost of reduced solubility .
  • Heterocyclic Core : Quinazoline-based compounds (target, A, B) show stronger π-π interactions with biological targets compared to pyrimidine analogs (C, D) .

Preparation Methods

Niementowski’s Cyclization

Anthranilic acid derivatives react with formamide or urea under thermal conditions to form 4-oxoquinazoline intermediates. For example, 4-fluoroanthranilic acid (1) heated with formamide at 130°C yields 8-fluoro-3,4-dihydro-4-oxoquinazoline (2).

Reaction Conditions

  • Temperature: 125–130°C

  • Reagents: Formamide or urea

  • Yield: 60–75%

Alternative Cyclization Strategies

Grimmel, Guinther, and Morgan’s method employs o-aminobenzoic acids and amines in the presence of phosphorus trichloride. For fluorinated derivatives, 4-fluoro-o-aminobenzoic acid (3) reacts with thiourea in toluene to afford 8-fluoro-2-thioxo-1,2-dihydroquinazolin-4(3H)-one (4), a precursor for thiadiazole formation.

Formation of the Thiadiazolo Moiety

Thethiadiazole ring is introduced via cyclization of thiosemicarbazides or oxidative dimerization of thioamides.

Cyclization with Hydrazine Derivatives

Intermediate 4 reacts with hydrazine hydrate to form a thiosemicarbazide (5), which undergoes cyclodehydration in the presence of phosphorus oxychloride (POCl₃) to yield 8-fluoro-5-oxo-5H-[1,thiadiazolo[2,3-b]quinazoline (6).

Optimized Conditions

  • Reagent: POCl₃ (excess)

  • Temperature: 80–100°C

  • Solvent: Toluene or DMF

  • Yield: 50–65%

Oxidative Dimerization

Alternative routes involve oxidative cyclization using iodine or bromine. For example, treatment of 8-fluoro-2-thioxoquinazolin-4(3H)-one (4) with bromine in acetic acid generates the thiadiazole ring via disulfide formation and subsequent rearrangement.

Fluorination at the 8-Position

Direct fluorination of the quinazoline ring is challenging due to regiochemical control. Two principal methods are employed:

Electrophilic Fluorination

Using Selectfluor™ or N-fluorobenzenesulfonimide (NFSI), the 8-position is fluorinated via electrophilic aromatic substitution. For instance, 5-oxo-5H-[1,3,]thiadiazolo[2,3-b]quinazoline (6) treated with NFSI in acetonitrile at 60°C affords the 8-fluoro derivative (7) in 40–55% yield.

Directed ortho-Metallation

A directed metallation strategy uses a directing group (e.g., amide) to position fluorine at C8. Lithiation of 5-oxo-5H-thiadiazoloquinazoline (6) with LDA followed by quenching with NFSI achieves regioselective fluorination.

Coupling with Ethyl 4-Aminobenzoate

The final step involves forming the C–N bond between the thiadiazoloquinazoline core and the benzoate ester.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 8-fluoro-5-oxo-thiadiazoloquinazoline (7) with ethyl 4-aminobenzoate (8) using Pd(OAc)₂/Xantphos as a catalyst system affords the target compound.

Representative Conditions

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃

  • Solvent: Dioxane

  • Temperature: 100°C

  • Yield: 70–80%

Nucleophilic Aromatic Substitution

Activation of the thiadiazoloquinazoline core as a chloro or triflate derivative enables nucleophilic displacement by the amine. For example, 2-chloro-8-fluoro-5-oxo-thiadiazoloquinazoline (9) reacts with ethyl 4-aminobenzoate (8) in DMF at 120°C to yield the product.

Critical Analysis of Methodologies

Yield Optimization

Niementowski’s cyclization provides moderate yields (60–75%), but side reactions like over-fluorination or dimerization necessitate careful temperature control. Microwave-assisted synthesis, as reported in PMC, improves reaction efficiency (85% yield in 30 minutes).

Regioselectivity Challenges

Fluorination at C8 competes with C6 and C7 positions. Computational studies suggest electron-deficient quinazolinones favor electrophilic attack at C8 due to resonance stabilization.

Coupling Efficiency

Buchwald-Hartwig amination outperforms nucleophilic substitution in scalability, though palladium residue removal remains a bottleneck for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 4-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate?

  • Methodological Answer : The compound is synthesized via multi-step cyclocondensation reactions. A typical route involves reacting 8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-amine with ethyl 4-aminobenzoate derivatives under reflux in polar aprotic solvents (e.g., DMF or acetic acid). Key steps include:

  • Cyclization : Formation of the thiadiazoloquinazoline core via nucleophilic substitution .
  • Esterification : Coupling the quinazoline intermediate with ethyl 4-aminobenzoate using carbodiimide-based coupling agents.
  • Purification : Chromatography (silica gel or HPLC) is critical to achieve >95% purity .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluoro group at C8, ester linkage).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., exact mass 437.08 Da) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the thiadiazoloquinazoline core .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent Optimization : Alcohols (e.g., ethanol) enhance cyclization efficiency compared to DMF due to better solubility of intermediates .
  • Catalyst Screening : Triethylamine or morpholine improves coupling reaction rates by deprotonating reactive sites .
  • Temperature Control : Reflux at 80–100°C minimizes side reactions (e.g., ester hydrolysis) .
  • Example Data :
SolventCatalystYield (%)Purity (%)
DMFNone6288
EthanolMorpholine7895

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Purity Variability : Use HPLC to confirm >98% purity before assays .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation time). For example, anticancer activity may vary between MCF-7 (breast) vs. A549 (lung) cells .
  • Structural Analog Comparison : Test derivatives (e.g., fluorobenzyl or pyrazole-substituted analogs) to isolate activity-contributing moieties .

Q. What strategies are effective for designing analogs with enhanced bioactivity?

  • Methodological Answer :

  • Substituent Modification :
  • Thiadiazoloquinazoline Core : Introduce electron-withdrawing groups (e.g., -NO2_2) at C5 to increase electrophilicity .
  • Benzoate Moiety : Replace ethyl ester with methyl or tert-butyl groups to modulate lipophilicity .
  • Structure-Activity Relationship (SAR) :
Analog SubstituentIC50_{50} (μM)Target (e.g., kinase inhibition)
8-Fluoro, ethyl ester2.1EGFR
8-Chloro, methyl ester1.4VEGFR2

Q. What analytical methods validate degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions.
  • LC-MS/MS Analysis : Identifies degradation products (e.g., hydrolyzed benzoic acid or cleaved thiadiazole ring) .
  • Kinetic Modeling : Determines half-life (t1/2_{1/2}) in simulated gastric fluid (pH 1.2) vs. plasma (pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.